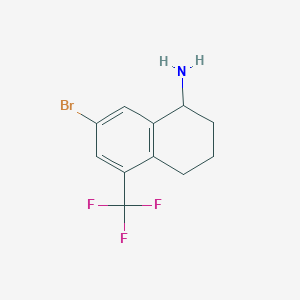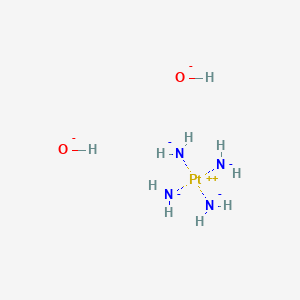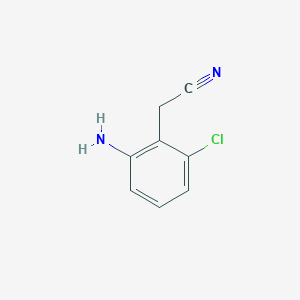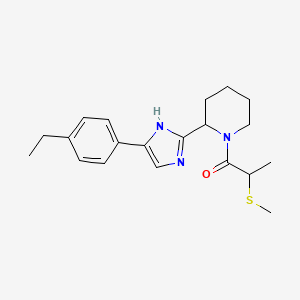
3-Acetylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with an acetyl group at the third position and an aldehyde group at the second position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylthiophene-2-carbaldehyde typically involves the functionalization of thiophene rings. One common method is the Friedel-Crafts acylation of thiophene, followed by formylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts .
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions. These processes are optimized for yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Acetylthiophene-2-carboxylic acid.
Reduction: 3-Acetylthiophene-2-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 3-Acetylthiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
2-Acetylthiophene: The acetyl group is at the second position, leading to different chemical properties and reactivity.
Uniqueness: 3-Acetylthiophene-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H6O2S |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
3-acetylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5(9)6-2-3-10-7(6)4-8/h2-4H,1H3 |
InChI-Schlüssel |
BCDPUTZQOSFHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(SC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
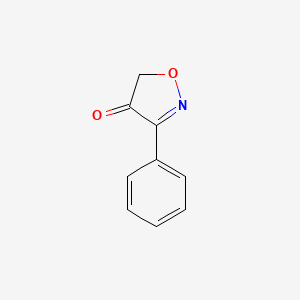

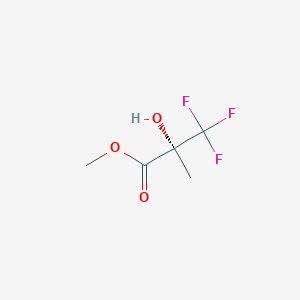
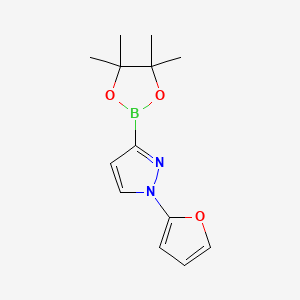
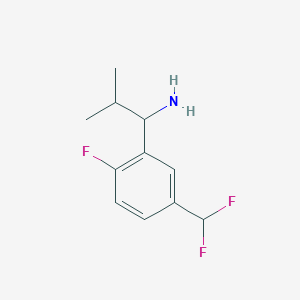
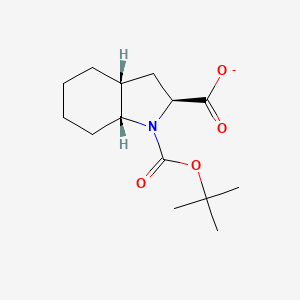
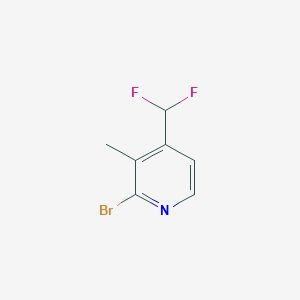
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
